molecular formula C21H22ClN3O5 B2582408 benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate CAS No. 2034348-39-3

benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate

Cat. No. B2582408
CAS RN: 2034348-39-3
M. Wt: 431.87
InChI Key: KYSDYAXNUNQYGG-UHFFFAOYSA-N
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Description

Benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of complex organic compounds often involves multi-step reactions that yield intermediates with potential for further chemical transformations. For instance, a study on the synthesis of benzo[e]-1,3,4-triazepine derivatives from 2-aminobenzophenones via cyclization with paraformaldehyde and phosgene treatments illustrates the intricacies involved in constructing complex molecules, potentially offering insights into the synthetic pathways that might be applicable to the compound (Ishiwaka et al., 1970).

Biological Activities

Compounds with structural features similar to benzyl carbamate derivatives often exhibit significant biological activities. For example, N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid showed promising antibacterial activity against various microorganisms, highlighting the potential of structurally complex molecules for antimicrobial applications (Chavan & Pai, 2007).

Agricultural Applications

In the realm of agriculture, solid lipid nanoparticles and polymeric nanocapsules encapsulating fungicides demonstrate the utility of complex organic molecules in enhancing the delivery and efficacy of agricultural chemicals. This approach not only improves the bioavailability of active compounds but also minimizes environmental toxicity (Campos et al., 2015).

Pharmacological Potential

The pharmacological landscape is replete with examples of complex molecules serving as the backbone for the development of therapeutic agents. Benzazepine derivatives, for instance, have been explored for their potential as dopamine, norepinephrine, and serotonin uptake inhibitors, underscoring the therapeutic possibilities of compounds with intricate structures (Mondeshka et al., 1990).

Chemical Properties and Applications

The chemical properties of complex organic molecules are of significant interest for developing novel materials and chemical intermediates. For example, the synthesis and characterization of novel Hsp90 inhibitors illustrate the potential of benzyl carbamate derivatives in medicinal chemistry and drug discovery (Xiao-long, 2011).

properties

IUPAC Name

benzyl N-[2-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c22-17-6-7-18-16(10-17)12-25(20(27)14-29-18)9-8-23-19(26)11-24-21(28)30-13-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDYAXNUNQYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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